molecular formula C7H15NO B3014197 3-Methoxycyclohexan-1-amine CAS No. 4342-44-3

3-Methoxycyclohexan-1-amine

Cat. No. B3014197
CAS RN: 4342-44-3
M. Wt: 129.203
InChI Key: JQGZGROVQGEGIO-UHFFFAOYSA-N
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Description

3-Methoxycyclohexan-1-amine is a chemical compound with the molecular formula C7H15NO . It is a derivative of ammonia in which one hydrogen atom is replaced by a hydrocarbon group . The compound is a white solid .


Synthesis Analysis

The synthesis of 3-Methoxycyclohexan-1-amine involves the use of triethylamine in tetrahydrofuran . In one example, 1-amino-3-methoxycyclohexane and triethylamine are dissolved in tetrahydrofuran, and butyl chloroformate is added. The mixture is stirred for a day, the solid is filtered off, the solvent is distilled off, the residue is taken up in methylene chloride, and the mixture is filtered over silica gel .


Molecular Structure Analysis

The molecular structure of 3-Methoxycyclohexan-1-amine consists of a cyclohexane ring with a methoxy group (OCH3) and an amine group (NH2) attached . The compound has a molecular weight of 129.200 Da .


Physical And Chemical Properties Analysis

3-Methoxycyclohexan-1-amine has a density of 0.9±0.1 g/cm3, a boiling point of 174.5±33.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It has two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .

Scientific Research Applications

Synthesis of Complex Molecules

3-Methoxycyclohexan-1-amine: is a valuable building block in organic synthesis. Its reactivity allows chemists to construct complex molecules, including pharmaceuticals, agrochemicals, and natural products. Through various functionalization reactions and transformations, this compound can be used to create intricate molecular architectures that are essential in drug development and other chemical industries .

Medicinal Chemistry

In medicinal chemistry, 3-Methoxycyclohexan-1-amine serves as a precursor for the synthesis of bioactive molecules. It’s particularly useful in the development of novel therapeutics, such as receptor ligands, enzyme inhibitors, and anticancer agents. The compound’s amine group is a key functional moiety in many drugs, contributing to their binding affinity and biological activity .

Materials Science

This compound finds extensive application in materials science due to its unique electronic, optical, and mechanical properties. It contributes to the design and fabrication of polymers, catalysts, sensors, and functional materials. These applications are crucial for advancements in organic electronics, photovoltaics, and biomaterials .

Catalysis

Amines like 3-Methoxycyclohexan-1-amine are known for their coordination ability, which makes them suitable as ligands in catalytic systems. They can enhance the efficiency of catalytic transformations, which are fundamental in the production of fine chemicals and pharmaceuticals. The compound’s role in catalysis is also significant for sustainable technologies .

Anticancer Research

Recent studies have explored the anticancer activity of methoxycyclohexyl derivatives. 3-Methoxycyclohexan-1-amine can be modified to create novel compounds with potential anticancer properties. These compounds are evaluated for their ability to inhibit cancer cell growth and could lead to new treatments for various types of cancer .

Environmental Remediation

The compound’s properties are being investigated for use in environmental remediation. As an amine, it can potentially be utilized for carbon capture, helping to reduce greenhouse gas emissions. Additionally, its derivatives may be applied in the synthesis of green chemicals, contributing to a more sustainable future .

Safety and Hazards

The safety data sheet for 3-Methoxycyclohexan-1-amine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-methoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGZGROVQGEGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycyclohexan-1-amine

CAS RN

4342-44-3
Record name 3-methoxycyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-methoxycyclohexanecarboxylic acid, mixture of cis and trans 97% (1.50 g, 9.5 mmol), diphenylphosphoryl azide (2.043 mL, 9.5 mmol), and triethylamine (1.582 mL, 11.4 mmol) in anhydrous toluene (65 mL) was heated at reflux for 3 hrs. The mixture was cooled to 0° C., sodium trimethylsilanolate (18.964 mL of a 1 M solution in tetrahydrofuran, 19.0 mmol) was added, and the mixture stirred for 30 mins at room temperature. The reaction was quenched with 5% aqueous citric acid (100 mL), stirred, concentrated to approximately half volume under reduced pressure, washed with diethyl ether (2×), adjusted to basic pH with sodium hydroxide, and extracted with methylene chloride (3×). The combined organic layers were washed with saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated in vacuo. The crude material was purified by silica gel chromatography (5-12% methanol/methylene chloride) to give partially purified material. The residue was dissolved in methylene chloride and extracted with 1 N aqueous hydrochloric acid (3×). The combined aqueous layers were adjusted to basic pH with 15% aqueous sodium hydroxide and extracted with methylene chloride (3×). The combined organic fractions were dried (anhydrous sodium sulfate), filtered, concentrated, suspended in hexanes/methylene chloride, and filtered. Concentration of the organics gave a yellow liquid (0.272 g). 1H NMR (300 MHz, CDCl3) (mixture of diastereomers) δ 3.52 (m, 1H), 3.28 (s, 3H), 2.99 (m, 1H), 1.95-1.00 (m, 10H).
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